1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea
CAS No.: 2034496-45-0
Cat. No.: VC7545702
Molecular Formula: C15H17FN4O2S
Molecular Weight: 336.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034496-45-0 |
|---|---|
| Molecular Formula | C15H17FN4O2S |
| Molecular Weight | 336.39 |
| IUPAC Name | 1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C15H17FN4O2S/c16-10-8-17-15(18-9-10)22-12-5-3-11(4-6-12)19-14(21)20-13-2-1-7-23-13/h1-2,7-9,11-12H,3-6H2,(H2,19,20,21) |
| Standard InChI Key | WGKRRTIJMLBRQV-HAQNSBGRSA-N |
| SMILES | C1CC(CCC1NC(=O)NC2=CC=CS2)OC3=NC=C(C=N3)F |
Introduction
1-((1R,4R)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound with a complex structure featuring a fluorinated pyrimidine moiety linked to a cyclohexyl group through an ether linkage, and a thiophen-2-ylmethyl urea moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
Key Features:
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Molecular Formula: C16H19FN4O2S
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Molecular Weight: Approximately 350.4 g/mol
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Synonyms: 2034446-73-4; 1-((1R,4R)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea; 1-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-3-[(thiophen-2-yl)methyl]urea .
Structural Analysis
The compound's structure includes a cyclohexyl ring with a chiral center, a fluorinated pyrimidine ring, and a thiophen-2-ylmethyl urea moiety. The presence of fluorine in the pyrimidine ring is significant due to its impact on biological activity and drug design. The cyclohexyl group provides a rigid framework that can interact with biological targets, while the thiophen-2-ylmethyl urea part may contribute to additional interactions due to its aromatic nature.
Structural Components:
| Component | Function |
|---|---|
| Cyclohexyl Group | Provides structural rigidity and potential for hydrophobic interactions |
| Fluorinated Pyrimidine | Enhances biological activity and stability |
| Thiophen-2-ylmethyl Urea | Contributes to aromatic interactions and potential hydrogen bonding |
Synthesis
The synthesis of 1-((1R,4R)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea likely involves multiple steps, including the formation of the cyclohexyl ether linkage and the introduction of the thiophen-2-ylmethyl urea moiety. The process may require careful control of reaction conditions to achieve high purity and yield.
Synthesis Steps:
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Formation of Cyclohexyl Ether: This step involves attaching the fluorinated pyrimidine to the cyclohexyl group.
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Introduction of Thiophen-2-ylmethyl Urea: This involves reacting the cyclohexyl ether intermediate with thiophen-2-ylmethyl isocyanate or a similar reagent.
Biological Activity and Potential Applications
The compound's biological activity is likely influenced by its structural components. The fluorinated pyrimidine moiety is known for its role in various biologically active compounds, including anticancer agents. The thiophen-2-ylmethyl urea part may contribute to interactions with enzymes or receptors, potentially leading to therapeutic effects.
Potential Applications:
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Cancer Treatment: Similar compounds have shown promise in inhibiting cell proliferation and inducing apoptosis.
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Enzyme Inhibition: The urea moiety could interact with enzymes, modulating their activity.
Future Research Directions:
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In Vitro Studies: Evaluate the compound's effects on cell lines to determine its antiproliferative activity.
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In Vivo Studies: Assess its pharmacokinetics and efficacy in animal models.
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Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to optimize its biological activity.
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